![molecular formula C13H13FN4O2 B2631851 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide CAS No. 2408969-46-8](/img/structure/B2631851.png)
3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide” is a complex organic molecule that contains several functional groups . It has a fluorophenyl group, an oxadiazole ring, and a carboxamide group attached to an azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR, IR, and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antitubercular Activity
1,3,4-Oxadiazole derivatives have been extensively studied for their antitubercular properties. Research has demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, one of the primary medications used in tuberculosis treatment. This suggests that 1,3,4-oxadiazole compounds, by extension possibly including the specified compound, could be pivotal in developing new antitubercular drugs (Asif, 2014).
Broad Pharmacological Properties
The oxadiazole core, including 1,3,4-oxadiazole, has been identified for its versatility in medicinal chemistry, serving as surrogates for carboxylic acids, carboxamides, and esters. This core is integral to molecules displaying a variety of pharmacological activities, such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. This highlights the potential of 1,3,4-oxadiazole derivatives, including the specific compound , for a broad spectrum of drug development applications (Rana, Salahuddin, & Sahu, 2020).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been well-documented. These compounds have shown promise in inhibiting the growth of various bacteria, fungi, and cancer cells. This broad-spectrum antimicrobial and potential anticancer activity underscores the importance of 1,3,4-oxadiazole derivatives in searching for new therapeutic agents (Glomb & Świątek, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-13(6-18(7-13)12(15)19)11-17-16-10(20-11)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUSDDPOJGQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)N)C2=NN=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B2631768.png)
![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)
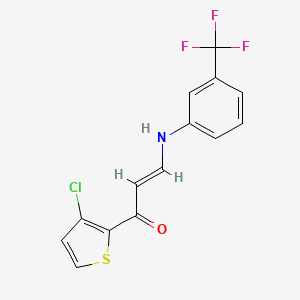
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2631772.png)

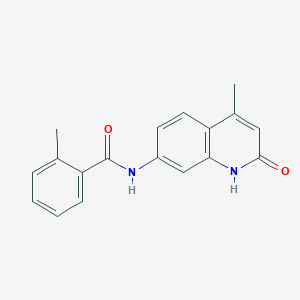


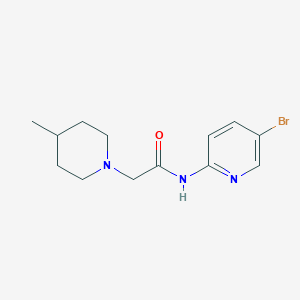
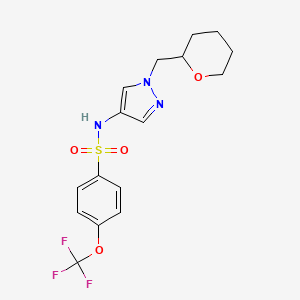
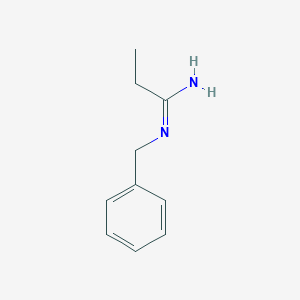
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)